4-(Azetidin-3-yl)-2-chloropyridine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Leveraging a unique 2-chloropyridine scaffold with an azetidine ring at the 4-position, this compound offers chemists two orthogonal reactive handles for sequential diversification. The chlorine at position 2 enables nucleophilic aromatic substitution and cross-coupling, while the azetidine secondary amine supports N-functionalization via acylation, sulfonylation, or reductive amination. Its strained four-membered ring provides three-dimensional character sought in kinase and GPCR lead optimization. By sourcing this pre-formed intermediate at defined purity, project teams reduce synthetic steps and accelerate library production.

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
Cat. No. B15279107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)-2-chloropyridine
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC(=NC=C2)Cl
InChIInChI=1S/C8H9ClN2/c9-8-3-6(1-2-11-8)7-4-10-5-7/h1-3,7,10H,4-5H2
InChIKeyZXOVDRXFRWUMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-3-yl)-2-chloropyridine: A Dual-Functional Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


4-(Azetidin-3-yl)-2-chloropyridine (CAS: 1260801-95-3, C8H9ClN2, MW: 168.63) is a heterocyclic small molecule that integrates an azetidin-3-yl substituent at the 4-position of a 2-chloropyridine scaffold . The compound belongs to the broader class of azetidine-pyridine hybrids, a structural motif of recognized value in medicinal chemistry due to the complementary properties of the two heterocyclic moieties . Its structural architecture distinguishes it from more common building blocks by presenting two orthogonal reactive handles: the chlorine atom at the pyridine 2-position, which is amenable to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, and the secondary amine within the four-membered azetidine ring, which offers a site for N-functionalization .

Why Positional Isomers and Alternative Saturated Heterocycles Cannot Replace 4-(Azetidin-3-yl)-2-chloropyridine


In the context of lead optimization and library synthesis, the specific substitution pattern of the pyridine ring and the identity of the saturated nitrogen heterocycle are not interchangeable parameters. Changing the chlorine position from 2- to 3- or 4-, or shifting the azetidin-3-yl group from the 4-position to the 2- or 3-position, fundamentally alters the electronic density of the pyridine ring, the vector of exit for substituents, and the compound's three-dimensional shape . Similarly, replacing the strained, four-membered azetidine with a more flexible pyrrolidine or piperidine modifies both the pKa of the basic nitrogen (azetidine pKa ~11.29, which is slightly more basic than pyrrolidine) and the overall molecular conformation, potentially compromising target binding or physicochemical properties such as solubility and lipophilicity [1]. These structural nuances dictate that a compound like 4-(azetidin-3-yl)-2-chloropyridine is a distinct chemical entity, not a commodity replaceable by a generic 'chloro-azetidinyl pyridine'.

4-(Azetidin-3-yl)-2-chloropyridine: Evidence-Based Differentiation from Closest Structural Analogs


Orthogonal Reactivity: Differentiating the 2-Chloro Substituent from Other Positional Isomers

The reactivity of the chlorine atom in 2-chloropyridines is known to be higher than that of 3- or 4-chloropyridines due to the proximity of the electron-withdrawing ring nitrogen, which activates the 2- and 4-positions for nucleophilic aromatic substitution (SNAr) . This provides a synthetic advantage over direct positional isomers like 2-(azetidin-3-yl)-3-chloropyridine or 2-(azetidin-3-yl)-4-chloropyridine, where the chlorine is less activated for SNAr and thus requires harsher conditions or different coupling partners .

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Conformational Constraint and Basicity: Azetidine vs. Pyrrolidine/Piperidine Analogs

The azetidine ring is the smallest saturated nitrogen-containing heterocycle with reasonable chemical stability, offering a rigid, three-dimensional conformation that differs significantly from larger, more flexible rings like pyrrolidine (5-membered) and piperidine (6-membered) . This constraint can lead to enhanced binding affinity and selectivity for biological targets . Furthermore, the basicity of the secondary amine in azetidine (pKa ~11.29) is slightly higher than that of pyrrolidine and larger cyclic amines, which can influence its protonation state and pharmacokinetic properties under physiological conditions [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Commercial Availability and Defined Purity: A Procurement Baseline

For procurement purposes, the existence of multiple commercial suppliers with defined purity specifications provides a baseline for comparison and ensures reliability of supply. 4-(Azetidin-3-yl)-2-chloropyridine is commercially available with a minimum purity of 95% from vendors such as Achemblock and has been cataloged with a purity specification of 98% by Leyan . This is comparable to, or slightly lower than, the reported purity of some positional isomers (e.g., 2-(azetidin-3-yl)-4-chloropyridine at 96% purity from Chemscene ), establishing a benchmark for the compound's typical commercial grade.

Procurement Supply Chain Quality Control

Primary Research and Procurement Scenarios for 4-(Azetidin-3-yl)-2-chloropyridine


Lead Optimization in Kinase and GPCR Programs

Medicinal chemists developing inhibitors for kinases or modulators for G protein-coupled receptors (GPCRs) can utilize 4-(azetidin-3-yl)-2-chloropyridine as a core scaffold. The azetidine ring offers a rigid, three-dimensional amine handle for exploring new vectors in the binding pocket, a feature increasingly sought after to improve selectivity and escape flat, aromatic chemical space . The 2-chloro position serves as a versatile point for introducing diverse aromatic or heteroaromatic groups via SNAr or cross-coupling to optimize binding affinity and physicochemical properties .

Library Synthesis for Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Libraries (DEL)

The orthogonal reactivity of the 2-chloropyridine and the azetidine amine makes this compound an ideal building block for generating diverse screening libraries. In a library synthesis context, the chlorine can be first displaced with a large set of amines or boronic acids, followed by diversification at the azetidine nitrogen (e.g., acylation, sulfonylation, or reductive amination). This sequential, chemoselective diversification pathway, enabled by the compound's specific substitution pattern , allows for the rapid generation of chemical diversity from a single, readily available intermediate.

Procurement of a Defined Intermediate for Multi-Step Synthesis

Process chemists and sourcing managers requiring a reliable, pre-formed azetidine-pyridine intermediate for scaling up a synthetic route will find 4-(azetidin-3-yl)-2-chloropyridine a commercially viable option. Its availability at defined purity grades (95-98%) from multiple vendors eliminates the need for in-house synthesis of this complex heterocyclic core, thereby reducing development time, minimizing the number of synthetic steps, and providing a clear cost-structure for project planning. This is in contrast to custom-synthesizing a related analog, which carries higher risk and timeline uncertainty.

Development of Conformationally Constrained Peptidomimetics

Researchers exploring peptidomimetics can leverage the azetidine ring as a constrained amino acid surrogate or a scaffold for projecting peptide side chains. The inherent rigidity of the four-membered azetidine, as compared to the flexibility of larger saturated rings , can pre-organize the molecule into a bioactive conformation, potentially leading to improved target binding and metabolic stability. The 2-chloropyridine component offers a functional group handle for further conjugation or for engaging in specific interactions with the target protein.

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